molecular formula C16H23BN4O2 B1467823 2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole CAS No. 1056456-18-8

2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole

Cat. No. B1467823
M. Wt: 314.2 g/mol
InChI Key: HGSQIUJOZPXVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C16H23BN4O2 and its molecular weight is 314.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Color Tuning in Iridium Complexes

The role of ancillary ligands, such as tetrazolate derivatives, in color tuning of iridium complexes has been explored for potential applications in organic light-emitting devices (OLEDs). Through the modification of tetrazolate ligands, researchers have been able to tune the emission properties of these complexes, offering pathways for developing new materials for OLEDs and other photonic applications (Stagni et al., 2008).

Synthesis of N-Hydroxymethyl Derivatives

The reactivity of tetrazole and its derivatives with formaldehyde has been investigated to form N-hydroxymethyl derivatives. This research provides valuable insights into the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science (Tselinskii et al., 1983).

Molecular Structure and DFT Studies

Detailed structural analysis and density functional theory (DFT) studies of related tetrazole compounds have been conducted to understand their electronic properties. Such studies are crucial for the design of new materials with specific electronic or photophysical characteristics, applicable in various technological and scientific fields (Liao et al., 2022).

Novel Drug Discovery

Tetrazole derivatives have been synthesized and evaluated for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. These compounds show potential as precursors in drug discovery, highlighting the versatility of tetrazole derivatives in medicinal chemistry (Thangarasu et al., 2019).

Antimicrobial Activity

Research into substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide has shown promising antimicrobial activity. This underscores the potential of tetrazole derivatives in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial and fungal strains (Mohite & Bhaskar, 2010).

properties

IUPAC Name

2-propan-2-yl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN4O2/c1-11(2)21-19-14(18-20-21)12-7-9-13(10-8-12)17-22-15(3,4)16(5,6)23-17/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSQIUJOZPXVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole
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2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole
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2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole
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2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole
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2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole
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2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole

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